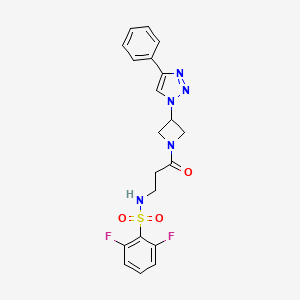

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[3-oxo-3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O3S/c21-16-7-4-8-17(22)20(16)31(29,30)23-10-9-19(28)26-11-15(12-26)27-13-18(24-25-27)14-5-2-1-3-6-14/h1-8,13,15,23H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKKPYJUDCQCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide typically involves multi-step reactions:

Formation of the triazole ring:

Introduction of the azetidinone ring: : Through a [2+2] cycloaddition or another suitable method.

Sulfonamide formation: : Reacting a sulfonyl chloride with an amine.

These reactions are carried out under controlled conditions with specific catalysts, temperatures, and solvents to achieve high yields and purity.

Industrial Production Methods

For industrial production, these steps are optimized for scalability. Often, continuous flow processes are employed to enhance efficiency, reduce reaction times, and minimize side products. Advanced purification techniques, such as chromatography and crystallization, are utilized to ensure the compound's quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide can undergo several chemical reactions, including:

Oxidation: : Introduction of oxygen to form oxidized derivatives.

Reduction: : Removal of oxygen or addition of hydrogen to yield reduced forms.

Substitution: : Replacement of functional groups, such as halogens, in the benzene ring.

Common Reagents and Conditions

Common reagents might include:

Oxidizing agents like potassium permanganate.

Reducing agents like lithium aluminum hydride.

Substitution reagents like halides for nucleophilic aromatic substitution.

The reactions require appropriate solvents (e.g., dichloromethane, ethanol) and temperature control to proceed efficiently.

Major Products

Depending on the conditions, products can range from simple derivatives of the original compound to more complex structures that exhibit unique properties.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, derivatives of benzenesulfonamides have been synthesized and evaluated for their efficacy against various cancer cell lines. Notably, studies have shown that certain triazole-containing sulfonamides can inhibit tumor growth effectively at low micromolar concentrations .

Antimicrobial Activity

The triazole moiety is recognized for its antimicrobial properties. Compounds containing triazole rings have demonstrated significant activity against a range of pathogens, making them potential candidates for developing new antimicrobial agents . The incorporation of the difluoro group may enhance the pharmacological profile by improving solubility and bioavailability.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide:

Wirkmechanismus

The mechanism by which this compound exerts its effects varies depending on its application. Typically, it interacts with specific molecular targets:

Enzymes: : Inhibiting or activating enzymes through binding.

Receptors: : Modulating receptor activity to influence cellular responses.

Pathways: : Affecting biological pathways to induce desired effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Insights:

Sulfonamide vs. Acetamide/Triazine Backbones :

- The target compound and flumetsulam share a sulfonamide core, which is critical for binding acetolactate synthase (ALS) in herbicides . In contrast, oxadixyl (acetamide) and triaziflam (triazine) utilize different mechanisms, such as lipid biosynthesis inhibition or photosystem disruption.

Heterocyclic Systems :

- The azetidine-triazole system in the target compound introduces conformational rigidity compared to flumetsulam’s triazolopyrimidine. This may alter binding kinetics or selectivity.

- Triaziflam’s triazine ring is a classic herbicide scaffold but lacks the sulfonamide group, reducing overlap in target pathways.

Oxadixyl’s methoxy group and oxazolidinone ring prioritize fungal cell membrane targeting, diverging from the ALS inhibition seen in sulfonamides.

Research Implications and Limitations

- Activity Gaps : The absence of specific bioactivity data for the target compound in the provided evidence limits direct functional comparisons. Further studies are needed to evaluate its efficacy against ALS or other targets.

Biologische Aktivität

The compound 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide (CAS Number: 2034523-78-7) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following:

- Molecular Formula : CHFNOS

- Molecular Weight : 447.5 g/mol

- Functional Groups : Contains a triazole ring, sulfonamide moiety, and difluorobenzene structure.

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial activity. The specific derivative has shown promising results in inhibiting various bacterial strains. For instance, a study demonstrated that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt cell wall synthesis and function .

Anticancer Activity

The compound has been evaluated for its anticancer properties. A study focusing on sulfonamide derivatives revealed that modifications to the triazole moiety can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, it has been reported to inhibit peptide deformylase (PDF), an enzyme critical for bacterial protein synthesis, thereby demonstrating potential as an antibacterial agent .

Synthesis and Screening

In a notable study, researchers synthesized a series of triazole derivatives, including the compound . These derivatives were screened for biological activity using various assays:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) values were determined against selected bacterial strains.

- Cytotoxicity Assays : MTT assays were used to evaluate the viability of cancer cells post-treatment with the compound.

The results indicated that compounds with similar structural features exhibited enhanced biological activities compared to their predecessors .

Data Table: Biological Activity Summary

| Biological Activity | Test Method | Result |

|---|---|---|

| Antimicrobial | MIC Assay | Effective against Gram+ & Gram– bacteria |

| Cytotoxicity | MTT Assay | Induced apoptosis in MCF-7 & HeLa cells |

| Enzyme Inhibition | PDF Inhibition Assay | Significant inhibition observed |

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-difluoro-N-(3-oxo-3-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propyl)benzenesulfonamide?

- Methodological Answer : The synthesis involves modular steps: (i) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 4-phenyl-1,2,3-triazole-azetidine core, as demonstrated in triazole-functionalized furanosyl nucleosides (e.g., via click chemistry under nitrogen using sodium hydride and alkyl halides) . (ii) Sulfonamide coupling via nucleophilic substitution of 2,6-difluorobenzenesulfonyl chloride with a propylamine intermediate. Optimize yields by controlling reaction time (e.g., 16–24 hr) and using anhydrous conditions (e.g., DMF or CH₂Cl₂ with triethylamine as a base) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-spectroscopic validation:

- ¹H/¹³C NMR : Assign peaks for the difluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and azetidine ring (δ ~3.5–4.5 ppm).

- HRMS : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., ±0.001 Da tolerance).

- Column Chromatography : Purify using gradients like ethyl acetate/hexane (1:3) to isolate isomers or byproducts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., sulfonamide-targeted carbonic anhydrase isoforms) using fluorometric or calorimetric methods. For triazole-azetidine motifs, screen against bacterial/fungal targets (e.g., Candida albicans via microdilution assays). Include positive controls (e.g., fluconazole) and measure IC₅₀ values with triplicate replicates .

Q. How should researchers handle solubility challenges during formulation?

Q. What computational tools predict the compound’s physicochemical properties?

- Methodological Answer : Use SwissADME for logP, solubility, and drug-likeness scores. Gaussian 16 can model electrostatic potential surfaces (EPS) of the difluorophenyl and triazole groups to predict reactivity. Validate with experimental LogP (e.g., shake-flask method) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer : Systematically modify substituents:

- Replace the 4-phenyl group on the triazole with electron-withdrawing groups (e.g., -CF₃) to enhance target binding.

- Vary the azetidine’s propyl linker length (C2–C4) to balance rigidity and bioavailability.

Use molecular docking (e.g., AutoDock Vina) against crystallized protein targets (e.g., PDB ID 1XHX for sulfonamide-binding enzymes) .

Q. What analytical strategies resolve contradictory bioactivity data across cell lines?

- Methodological Answer : Apply statistical frameworks:

- ANOVA with Tukey’s post-hoc test to compare IC₅₀ values across replicates.

- Principal Component Analysis (PCA) to identify confounding variables (e.g., cell passage number, serum batch).

Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. How can environmental fate studies assess the compound’s ecological impact?

- Methodological Answer : Follow OECD 307 guidelines :

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer : Implement Design of Experiments (DoE) :

- Optimize reaction parameters (temperature, catalyst loading) via central composite design.

- Use process analytical technology (PAT) like in-line FTIR to monitor intermediate formation.

Include quality control checkpoints (e.g., ≥95% purity by HPLC) .

Q. How can researchers address instability in aqueous buffers during pharmacokinetic studies?

- Methodological Answer :

Conduct forced degradation studies: - Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 40°C.

- Identify degradation products via LC-HRMS and propose stabilization strategies (e.g., lyophilization with cryoprotectants).

Validate stability in plasma using ultracentrifugation and protein precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.